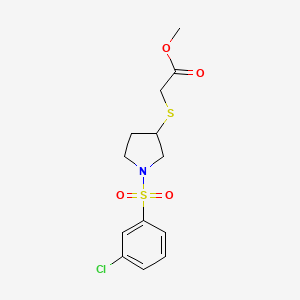
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as BP897, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP897 is a highly selective dopamine D3 receptor antagonist, which makes it a promising drug candidate for the treatment of various psychiatric and neurological disorders.
Mechanism Of Action
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's mechanism of action is primarily based on its high selectivity for dopamine D3 receptors. Dopamine D3 receptors are primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognitive function. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's selective antagonism of dopamine D3 receptors can modulate the activity of these pathways, leading to the observed therapeutic effects.
Biochemical And Physiological Effects
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's biochemical and physiological effects are primarily related to its antagonism of dopamine D3 receptors. Dopamine D3 receptors are involved in several physiological processes, including reward, motivation, and cognitive function. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's selective antagonism of dopamine D3 receptors can modulate these processes, leading to the observed therapeutic effects. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be related to its ability to modulate dopamine signaling in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors and study their role in various physiological processes. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's relatively straightforward synthesis method and reasonable yield make it a readily available compound for lab experiments. However, one of the limitations of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the development of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a therapeutic drug for various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's mechanism of action and its potential effects on other physiological processes. Finally, the development of more soluble derivatives of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide may improve its use in various experimental settings.
Synthesis Methods
The synthesis of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the condensation of 4-piperidone with 3,4-methylenedioxyphenylacetic acid, followed by the reduction of the intermediate product with sodium borohydride. The resulting compound is then acylated with 2-propenoyl chloride to obtain N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The overall synthesis method of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide is relatively straightforward and can be achieved in a few steps with a reasonable yield.
Scientific Research Applications
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including drug addiction, schizophrenia, Parkinson's disease, and depression. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's high selectivity for dopamine D3 receptors makes it a promising drug candidate for the treatment of these disorders. Several studies have shown that N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-17(21)20-8-6-13(7-9-20)18(22)19-14-4-5-15-16(12-14)24-11-3-10-23-15/h2,4-5,12-13H,1,3,6-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRISMOUQWUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)
![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)

![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)
![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)
![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)


![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)